tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(1H-indol-5-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(17-14(18)19-15(2,3)4)11-5-6-13-12(9-11)7-8-16-13/h5-10,16H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUOZFURPYJOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 1-(1H-Indol-5-yl)ethanone
Reductive amination offers a direct route to the ethylamine side chain. In this method, 1-(1H-indol-5-yl)ethanone is reacted with ammonium formate in the presence of a transition-metal catalyst. For example, using [pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (Ir1) in methanol at 37°C for 15 hours achieves chemoselective reduction to 1-(1H-indol-5-yl)ethylamine . Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in pyridine and 4-dimethylaminopyridine (DMAP) yields the target carbamate .
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | Ir1, HCOONH₄, CD₃OD, 37°C, 15 h | 20 |
| Boc Protection | Boc₂O, DMAP, pyridine, rt, overnight | 99 |
This method suffers from moderate amination yields due to competing side reactions but benefits from high Boc protection efficiency.
Alkylation of 5-Substituted Indole with Ethyl Bromoacetate Followed by Amination
Alkylation at the indole nitrogen or carbon positions provides a versatile pathway. For instance, 5-bromoindole undergoes alkylation with propargyl bromide under basic conditions (e.g., NaH in DMF) to introduce a propargyl group . Subsequent hydroamination or catalytic hydrogenation yields the ethylamine moiety. Boc protection then furnishes the final product.
Example Protocol:
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Alkylation: 5-Bromoindole + propargyl bromide → 1-propargyl-5-bromoindole (Yield: 75–85%) .
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Hydrogenation: H₂/Pd-C in ethanol → 1-(5-bromoindol-1-yl)ethylamine (Yield: 60–70%).
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Boc Protection: Boc₂O, DMAP, pyridine → tert-butyl (1-(5-bromo-1H-indol-1-yl)ethyl)carbamate (Yield: 95%) .
This route is advantageous for introducing diverse substituents but requires careful optimization of hydrogenation conditions to avoid over-reduction.
Boc Protection of Preformed 1-(1H-Indol-5-yl)ethylamine
The most straightforward approach involves synthesizing 1-(1H-indol-5-yl)ethylamine via Grignard addition or Strecker synthesis, followed by Boc protection. For example, reacting indole-5-carbaldehyde with methylmagnesium bromide forms 1-(1H-indol-5-yl)ethanol, which is oxidized to the ketone and subjected to reductive amination .
Critical Steps:
-
Oxidation: PCC in CH₂Cl₂ converts alcohol to ketone (Yield: 88%).
Comparative Analysis of Methods
Chemical Reactions Analysis
Tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate is primarily utilized as a building block for synthesizing various bioactive molecules. Its indole structure is associated with multiple biological activities, including:
- Anticancer Properties : Indole derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis .
- Anti-inflammatory Effects : Compounds derived from indoles are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : The ability of indole derivatives to combat microbial infections has been explored, highlighting their therapeutic potential against resistant strains .
Drug Development
The versatility of this compound allows it to serve as a precursor in the development of new pharmaceuticals. Its ability to undergo further functionalization enables the creation of compounds with specific therapeutic targets, such as inhibitors of PD-1/PD-L1 interactions in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in drug discovery:
- A study identified novel small molecule inhibitors targeting PD-1/PD-L1 pathways using derivatives of indole compounds, including tert-butyl carbamates, showcasing their relevance in immunotherapy .
Mechanism of Action
The mechanism of action of tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues
Indole Position and Substituent Variations
tert-Butyl (2-(1-(Piperidin-1-ylmethyl)-1H-indol-3-yl)ethyl)carbamate (Compound 15) Structure: Indole-3-yl group linked via ethyl to Boc, with a piperidinylmethyl substituent at the indole 1-position. Key Difference: The indole substitution (3-position vs.
(R)-tert-Butyl (1-(1H-Indol-3-yl)propan-2-yl)carbamate
- Structure : Indole-3-yl group attached to a propan-2-yl linker.
- Key Difference : The propan-2-yl chain introduces a chiral center and elongates the linker compared to the ethyl group in the target compound, which may influence conformational flexibility .
tert-Butyl 4-(1H-Indol-5-yl)piperidine-1-carboxylate Structure: Indole-5-yl group attached to a piperidine ring.
Carbamate Variations
tert-Butyl [(1S)-1-(3-Bromophenyl)ethyl]carbamate Structure: Boc-protected ethylamine linked to a 3-bromophenyl group instead of indole.
tert-Butyl (5-Aminobenzo[d]isoxazol-3-yl)carbamate Structure: Benzoisoxazole core replaces indole. Key Difference: The isoxazole ring alters electronic properties and may enhance metabolic stability compared to indole .
Physicochemical Properties
The target compound’s physical state (solid vs. oil) and spectral signatures would depend on the indole substitution pattern and linker length. For example, indole-5-yl derivatives may exhibit upfield shifts in $ ^1H $ NMR compared to indole-3-yl analogues due to reduced ring current effects .
Biological Activity
Tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate, a compound derived from indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an indole moiety, which is a significant structural element known for its presence in various natural products and pharmaceuticals. The tert-butyl group serves as a protecting group for the amine functionality, facilitating selective modifications during synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to effects such as:
- Antiviral Activity : Indole derivatives are known to exhibit antiviral properties, potentially inhibiting viral replication.
- Anticancer Activity : Compounds with indole structures have been shown to induce apoptosis in cancer cells and disrupt cellular pathways associated with tumor growth.
- Antimicrobial Properties : Some studies suggest that indole derivatives may possess antimicrobial effects against various pathogens.
Anticancer Activity
Research has demonstrated that indole derivatives can induce cell death in cancer cells through various mechanisms. For instance, certain modifications at the 2-indolyl position can significantly alter the compound's biological profile, enhancing its cytotoxicity against specific cancer cell lines. In vitro studies have shown that these compounds can trigger apoptosis and disrupt microtubule polymerization, crucial for cell division .
Antiviral Properties
Indole derivatives have been investigated for their potential as antiviral agents. The mechanism often involves the inhibition of viral entry or replication within host cells. Studies indicate that compounds similar to this compound may effectively target viral proteins or pathways essential for viral lifecycle .
Antimicrobial Effects
The antimicrobial activity of indole derivatives has been documented in various studies. These compounds can disrupt bacterial cell membranes or interfere with metabolic processes, leading to cell death. Their effectiveness varies depending on the structure and substituents present on the indole ring .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity Profile |
|---|---|---|
| Tert-butyl 1H-indol-6-ylcarbamate | C13H18N2O2 | Similar anticancer properties |
| Tert-butyl quinolin-4-ylcarbamate | C13H16N2O2 | Exhibits antiviral properties |
| Tert-butyl 1H-indol-7-ylcarbamate | C14H18N2O2 | Enhanced cytotoxicity against specific cancer types |
| Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate | C15H20N2O2 | Potential antimicrobial effects |
Research Findings and Case Studies
Recent studies have highlighted the therapeutic potential of this compound. For example:
- Cancer Research : A study demonstrated that modifications at the 5-position of indole can enhance cytotoxic effects against glioblastoma cells, indicating a promising avenue for developing new anticancer agents .
- Antiviral Studies : Investigations into small molecule inhibitors targeting the PD-1/PD-L1 pathway revealed that certain indole derivatives could inhibit immune checkpoints, suggesting potential applications in cancer immunotherapy .
- Antimicrobial Testing : In vitro assays have shown that several indole derivatives exhibit significant activity against drug-resistant bacterial strains, underscoring their potential in addressing antibiotic resistance .
Q & A
Q. What synthetic strategies are recommended for preparing tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of tert-butyl carbamate derivatives typically involves carbamate protection of amines using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For indole-containing analogs, the primary amine on the ethyl-indole moiety can be protected via nucleophilic substitution. A common approach involves reacting 1-(1H-indol-5-yl)ethylamine with Boc anhydride in the presence of a base like triethylamine or DMAP in tetrahydrofuran (THF) at 0–25°C . Optimization includes monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (e.g., 1.2–2.0 equivalents of Boc anhydride), and ensuring anhydrous conditions to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate high-purity product .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Purity assessment requires a combination of analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities (<1% threshold).
- NMR Spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and indole protons (δ ~6.5–7.5 ppm). 2D NMR (COSY, HSQC) can resolve overlapping signals in the ethyl-indole region .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z = calculated molecular weight (e.g., ~275 for C15H20N2O2). Deviations >0.1 Da suggest incomplete protection or degradation .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The Boc group is susceptible to acidic and prolonged thermal conditions. Store the compound at –20°C under inert gas (argon or nitrogen) in amber vials to prevent moisture absorption and photodegradation. Periodic stability testing via HPLC is recommended. If decomposition is observed (e.g., free amine formation), re-purification via flash chromatography may be necessary. Avoid contact with strong acids/bases during handling .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for chiral analogs of this compound?
- Methodological Answer : Chiral resolution or asymmetric synthesis is required. For enantiomerically pure derivatives:
- Chiral Auxiliaries : Use (R)- or (S)-1-(1H-indol-5-yl)ethylamine prepared via enzymatic resolution or chiral chromatography.
- Catalytic Asymmetric Protection : Employ chiral catalysts (e.g., Cinchona alkaloids) during Boc protection to induce stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
- Crystallography : Confirm absolute configuration via X-ray diffraction of single crystals grown from ethanol/water mixtures .
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
- Methodological Answer : Byproducts often arise from:
- Incomplete Protection : Residual free amine due to insufficient Boc anhydride or competing side reactions (e.g., indole alkylation). Mitigate by increasing reaction time or Boc equivalents.
- Hydrolysis : Trace moisture hydrolyzes the Boc group, forming tert-butanol and CO2. Use molecular sieves or anhydrous solvents.
- Oxidation : Indole rings may oxidize under aerobic conditions. Work under nitrogen and add antioxidants (e.g., BHT).
LC-MS and ¹H NMR tracking of intermediate steps can identify degradation pathways .
Q. How should conflicting toxicity data for tert-butyl carbamate derivatives be interpreted in preclinical studies?
- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:
- Dose-Response Analysis : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish IC50 values.
- Metabolite Screening : Use LC-HRMS to identify toxic metabolites (e.g., deprotected amines or indole oxides).
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate, which shows low acute toxicity ). If conflicting data persist, in vivo rodent studies with histopathology are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
